molecular formula C19H16ClN3O4S B2792964 (Z)-methyl 2-(6-acetamido-2-((4-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 897734-35-9

(Z)-methyl 2-(6-acetamido-2-((4-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2792964
CAS RN: 897734-35-9
M. Wt: 417.86
InChI Key: HQSQVAOKXHTRMT-QOCHGBHMSA-N
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Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It has an acetamido group, a chlorobenzoyl group, and a methyl acetate group attached to the benzo[d]thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system present in the benzo[d]thiazole ring . The presence of the chlorobenzoyl and acetamido groups may introduce some steric hindrance .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzo[d]thiazole derivatives are known to undergo a variety of reactions. For example, they can participate in Friedel–Crafts reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the chlorobenzoyl and acetamido groups would likely influence properties such as solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on its intended use or biological activity. Some benzo[d]thiazole derivatives have been studied for their antimicrobial properties .

Future Directions

Future research could focus on elucidating the synthesis, properties, and potential applications of this compound. Given the biological activity of some benzo[d]thiazole derivatives , this compound could be of interest in medicinal chemistry.

properties

IUPAC Name

methyl 2-[6-acetamido-2-(4-chlorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S/c1-11(24)21-14-7-8-15-16(9-14)28-19(23(15)10-17(25)27-2)22-18(26)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSQVAOKXHTRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Cl)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(6-acetamido-2-((4-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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